1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one” is a chemical entity registered in the PubChem database
Preparation Methods
The synthesis of 1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one involves specific reaction conditions and routes. One of the methods includes the reaction of 4-(diethylamino)benzaldehyde with 2-aminobenzoic acid to form (E)-2-((4-(diethylamino)benzylidene)amino)benzoic acid . This reaction is typically carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve higher efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological assays to study enzyme interactions or cellular processes.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds with similar aromatic rings or amine groups may exhibit comparable chemical properties and reactivity . this compound may have unique features such as specific binding affinities or reactivity profiles that distinguish it from other compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable tool for researchers and industry professionals alike.
Properties
IUPAC Name |
1-butan-2-yl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-4-8(3)14-11-9(6-12-14)7(2)5-10(15)13-11/h5-6,8,12H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUHJXTYISLPBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C2=NC(=O)C=C(C2=CN1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C2=NC(=O)C=C(C2=CN1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.